molecular formula C23H24N4O3 B4045388 4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B4045388
M. Wt: 404.5 g/mol
InChI Key: WLZZAKVHKFSRCR-UHFFFAOYSA-N
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Description

4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) is 404.18484064 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metal–Organic Systems

A study focused on constructing copper metal–organic systems using new flexible carboxylate ligands. The research involved synthesizing complexes with various structures, showcasing the potential of similar compounds in developing metal–organic frameworks (MOFs) with unique properties (Dai et al., 2009).

Corrosion Inhibition

Research on the green synthesis of pyrazol derivatives, including similar compounds, has shown their effectiveness as corrosion inhibitors for steel in acidic environments. The study highlights the potential application of these compounds in the petroleum industry for oil well stimulation and protection against corrosion (Singh et al., 2020).

Green Synthesis Methods

Investigations into efficient and environmentally friendly synthesis methods for bis(pyrazol-5-ols) without the use of catalysts or solvents have been conducted. These studies provide insight into sustainable chemical synthesis approaches that could be applied to a wide range of compounds, including the one (Gupta et al., 2014).

Photocatalytic Applications

A study utilized ether-bridged dicarboxylic acid and various N-donor coligands to generate coordination polymeric architectures. These structures were then evaluated for their photocatalytic properties, specifically for the degradation of methyl violet dye, showcasing the potential of similar compounds in environmental remediation applications (Lu et al., 2021).

Properties

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[4-[(3-methylphenyl)methoxy]phenyl]methyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-13-5-4-6-16(11-13)12-30-18-9-7-17(8-10-18)21(19-14(2)24-26-22(19)28)20-15(3)25-27-23(20)29/h4-11,21H,12H2,1-3H3,(H2,24,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZZAKVHKFSRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-({4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)
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